molecular formula C14H20N3O3P B14005770 Diethyl (5-amino-1-benzyl-1H-imidazol-4-yl)phosphonate CAS No. 69907-49-9

Diethyl (5-amino-1-benzyl-1H-imidazol-4-yl)phosphonate

Katalognummer: B14005770
CAS-Nummer: 69907-49-9
Molekulargewicht: 309.30 g/mol
InChI-Schlüssel: QUIDMROFUKBSGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is a synthetic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a diethoxyphosphoryl group, and an amine group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The benzyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: Similar in structure but lacks the diethoxyphosphoryl group.

    Imidazole: The parent compound without the benzyl and diethoxyphosphoryl groups.

    2-Phenylimidazole: Contains a phenyl group instead of a benzyl group.

Uniqueness

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is unique due to the presence of both benzyl and diethoxyphosphoryl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

69907-49-9

Molekularformel

C14H20N3O3P

Molekulargewicht

309.30 g/mol

IUPAC-Name

3-benzyl-5-diethoxyphosphorylimidazol-4-amine

InChI

InChI=1S/C14H20N3O3P/c1-3-19-21(18,20-4-2)14-13(15)17(11-16-14)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10,15H2,1-2H3

InChI-Schlüssel

QUIDMROFUKBSGH-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=C(N(C=N1)CC2=CC=CC=C2)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.